1-(2-Furoyl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

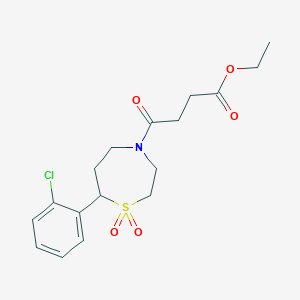

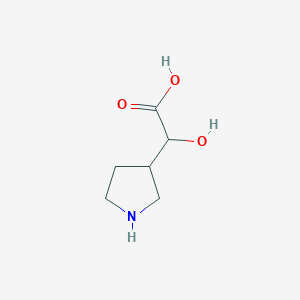

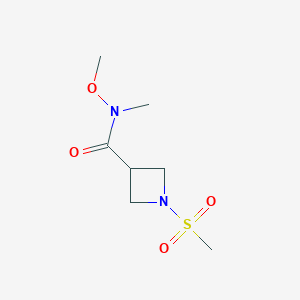

1-(2-Furoyl)piperidin-4-amine is an N-acylpiperidine that is piperidin-4-amine substituted at position 1 by a furan-2-ylcarbonyl group . It is a member of furans, a tertiary carboxamide, and an aminopiperidine . The molecular formula is C10H14N2O2 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered piperidine ring with a furan-2-ylcarbonyl group attached at the 1-position . The molecular weight is 194.23 g/mol . The IUPAC name is (4-aminopiperidin-1-yl)-(furan-2-yl)methanone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 59.5 Ų .Applications De Recherche Scientifique

Anti-Inflammatory and Asthma Treatment

1-Aroyl-4-(m-aminomethylphenyl)piperidine derivatives, including 1-(2-Furoyl)piperidin-4-amine analogs, have shown potential as low molecular weight inhibitors of tryptase. This class of compounds could be useful in treating asthma or allergic rhinitis due to their inhibitory activity on enzymes involved in inflammatory responses (Expert Opinion on Therapeutic Patents, 2002).

Synthetic Chemistry and Alkaloid Synthesis

In synthetic chemistry, this compound has been used in a formal [4 + 2] synthesis approach for piperidin-4-ones via gold catalysis. This method is efficient and selective, with potential applications in alkaloid synthesis, demonstrating the synthetic versatility of this compound (Journal of the American Chemical Society, 2009).

Reaction Kinetics and Mechanisms

Research on the reaction kinetics and mechanisms involving this compound analogs has been conducted. Studies on the reactions of related compounds with secondary alicyclic amines in specific conditions provide insights into the reaction mechanisms and kinetics, which are valuable in understanding and designing chemical reactions (Bulletin of The Korean Chemical Society, 2002).

Polymerization Processes

The compound plays a role in the study of the mechanisms of Michael addition polymerizations with diacrylates. Trifunctional amine monomers like this compound are important in understanding the polymerization processes, which have implications in materials science and engineering (Macromolecules, 2004).

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, methods for determining residual amines in bulk drug synthesis involve compounds like this compound. These methods are crucial for ensuring the purity and safety of pharmaceutical products (Journal of Chromatography A, 1997).

Catalysis in Organic Reactions

Compounds containing this compound have been synthesized and used as catalysts in one-pot Mannich reactions. This showcases their utility in facilitating organic reactions, contributing to the development of green chemistry approaches (RSC Advances, 2014).

Safety and Hazards

Orientations Futures

Piperidine derivatives, including 1-(2-Furoyl)piperidin-4-amine, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a significant area of research .

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVHAZOHWSZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)

![Spiro[3.4]octan-1-amine](/img/structure/B2666822.png)

![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)